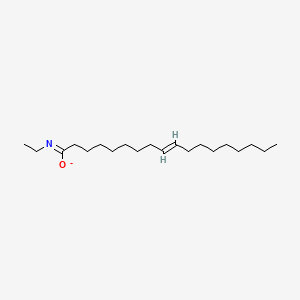

![molecular formula C27H32N2O9 B10752750 (8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B10752750.png)

(8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GPX-150は、5-イミノ-13-デオキシドキソルビシンとしても知られており、新規アントラサイクリン系化合物です。転移性および切除不能な軟部肉腫の治療に有望な結果を示しています。 従来のアントラサイクリンとは異なり、GPX-150はこれらの化合物に一般的に関連する心毒性を示しません .

準備方法

GPX-150の合成経路には、心毒性効果を排除するためのアントラサイクリン構造の修飾が含まれます。正確な合成経路と反応条件は、企業秘密であり、詳細には公開されていません。 工業的生産方法は、化合物の純度と有効性を確保するために、制御された条件下での大規模合成を含む可能性があります .

化学反応の分析

GPX-150は、他のアントラサイクリンと同様に、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この反応は、細胞成分を損傷する可能性のある活性酸素種を形成する可能性があります。

還元: これは特定の条件下で発生し、活性または不活性な代謝物の形成につながる可能性があります。

置換: この反応は、アントラサイクリン構造の官能基を変更することができ、その活性と毒性を変化させる可能性があります。

これらの反応に使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

GPX-150は、軟部肉腫の治療における可能性について主に研究されてきました。臨床試験では、有望な活性と好ましい安全性プロファイルを示しています。 この化合物は、単一アームの第II相試験で評価されており、部分奏効と病勢安定を含む臨床的有用性率が43%を示しました .

腫瘍学以外に、GPX-150のユニークな特性により、医療や産業の他の分野で役立つ可能性があります。 従来のアントラサイクリンと比較して心毒性が低いことから、慢性疾患の長期治療に安全な選択肢となる可能性があります .

科学的研究の応用

GPX-150 has been primarily studied for its potential in treating soft tissue sarcoma. In clinical trials, it has shown promising activity and a favorable safety profile. The compound has been evaluated in a single-arm phase II study, where it demonstrated a clinical benefit rate of 43%, including partial responses and stable disease .

Beyond oncology, GPX-150’s unique properties may make it useful in other areas of medicine and industry. Its reduced cardiotoxicity compared to traditional anthracyclines could make it a safer option for long-term treatment of chronic conditions .

作用機序

GPX-150は、DNAにインターカレーションすることで効果を発揮し、核酸の合成を阻害します。この機序は、他のアントラサイクリンと同様ですが、GPX-150の構造修飾により心毒性が軽減されています。 関与する分子標的および経路には、DNA複製と修復に不可欠なトポイソメラーゼIIが含まれます .

類似化合物との比較

GPX-150は、心毒性が低いことから、アントラサイクリンの中でユニークです。類似の化合物には以下が含まれます。

ドキソルビシン: 心毒性が著しい、広く使用されているアントラサイクリンです。

エピルビシン: ドキソルビシンよりもわずかに安全性の高い別のアントラサイクリンですが、心毒性と関連付けられています。

ダウノルビシン: 主に白血病の治療に使用され、心毒性と関連付けられています。

GPX-150のユニークな構造修飾により、長期治療が必要な患者にとって、これらの従来のアントラサイクリンに代わる有望な選択肢となっています .

特性

分子式 |

C27H32N2O9 |

|---|---|

分子量 |

528.5 g/mol |

IUPAC名 |

(8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one |

InChI |

InChI=1S/C27H32N2O9/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3/t11-,14-,16-,17+,23-,27-/m0/s1 |

InChIキー |

GNCWGPLZJLZZPI-OHPXFPQCSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(Cyclopropylmethyl)-6,7-didehydro-3,14beta-dihydroxy-4,5alpha-epoxy-6,7-2',3'-benzo[b]furanomorphinanmesylate](/img/structure/B10752668.png)

![(4aS,7Z,7aS,12bS)-7-[(Z)-[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752671.png)

![3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride](/img/structure/B10752673.png)

![(2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10752686.png)

![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B10752687.png)

![2,2-dimethylpropanoyloxymethyl (6S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752688.png)

![(7Z)-7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752707.png)

![N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide](/img/structure/B10752713.png)

![4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[1-(dimethylamino)propan-2-yl]benzamide](/img/structure/B10752718.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752739.png)

![(1S,2R,13R,21S)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B10752742.png)

![[(19S)-19-[2-[[2-[2-[3-[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B10752756.png)

![[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B10752778.png)